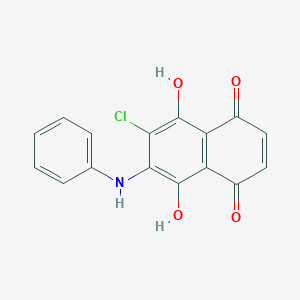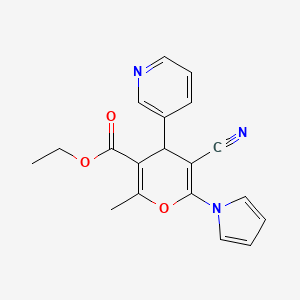
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione typically involves the acylation of 2-arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones. This reaction can be carried out using acetic anhydride and benzoyl chloride in pyridine, resulting in the formation of O-acyl derivatives at both hydroxy groups . The primary acylation products are 8-acyloxy-2-arylamino-3-chloro-5-hydroxy-1,4-naphthoquinones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chloro and phenylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione involves its redox properties. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell apoptosis, particularly in cancer cells. The compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone (naphthazarin): Similar in structure but lacks the chloro and phenylamino groups.
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: Contains two chloro groups but lacks the phenylamino group.
2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone: A synthetic derivative with different substituents.
Uniqueness
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione is unique due to the presence of both chloro and phenylamino groups, which enhance its chemical reactivity and biological activity
properties
Molecular Formula |
C16H10ClNO4 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
6-anilino-7-chloro-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10ClNO4/c17-13-14(18-8-4-2-1-3-5-8)16(22)12-10(20)7-6-9(19)11(12)15(13)21/h1-7,18,21-22H |
InChI Key |
ZBQXLMLDBCIUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(C(=O)C=CC3=O)C(=C2Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)


![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
![ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)

![N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11051744.png)
![5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11051745.png)
![N-(2-phenylethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11051746.png)
![N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11051768.png)